3-Butoxy-4-nitrobenzoyl chloride

Physical Property Handling Process Chemistry

3-Butoxy-4-nitrobenzoyl chloride (CAS 23442-21-9), molecular formula C11H12ClNO4, is a liquid-phase substituted benzoyl chloride derivative characterized by a butoxy group at the 3-position and a nitro group at the 4-position on the phenyl ring. The compound is primarily synthesized from m-hydroxybenzoic acid via a multi-step sequence involving nitration, esterification (carboxyl protection), etherification, hydrolysis (de-esterification), and chlorination, yielding a reactive acyl chloride intermediate.

Molecular Formula C11H12ClNO4
Molecular Weight 257.67 g/mol
CAS No. 23442-21-9
Cat. No. B1625530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butoxy-4-nitrobenzoyl chloride
CAS23442-21-9
Molecular FormulaC11H12ClNO4
Molecular Weight257.67 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C=CC(=C1)C(=O)Cl)[N+](=O)[O-]
InChIInChI=1S/C11H12ClNO4/c1-2-3-6-17-10-7-8(11(12)14)4-5-9(10)13(15)16/h4-5,7H,2-3,6H2,1H3
InChIKeyRSUQWBCEFFWCAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butoxy-4-nitrobenzoyl Chloride (CAS 23442-21-9): Synthesis and Properties


3-Butoxy-4-nitrobenzoyl chloride (CAS 23442-21-9), molecular formula C11H12ClNO4, is a liquid-phase substituted benzoyl chloride derivative characterized by a butoxy group at the 3-position and a nitro group at the 4-position on the phenyl ring . The compound is primarily synthesized from m-hydroxybenzoic acid via a multi-step sequence involving nitration, esterification (carboxyl protection), etherification, hydrolysis (de-esterification), and chlorination, yielding a reactive acyl chloride intermediate . Its typical reported boiling point is 160°C at 3.4 kPa (25 mmHg) [1], and it serves as a key intermediate in the production of oxybuprocaine (benoxinate), an ester-type local anesthetic [2].

Why 3-Butoxy-4-nitrobenzoyl Chloride (CAS 23442-21-9) Cannot Be Replaced by Common Acyl Chlorides


Generic substitution of 3-butoxy-4-nitrobenzoyl chloride with simpler acyl chlorides such as benzoyl chloride, 4-nitrobenzoyl chloride, or 3-butoxybenzoyl chloride is not feasible for applications requiring specific substitution patterns. The unique 3-butoxy-4-nitro substitution pattern imparts distinct physicochemical properties and reactivity profiles that directly influence downstream synthetic utility [1]. The ortho/meta-directing nature of the substituents affects subsequent electrophilic aromatic substitution reactions differently than unsubstituted or mono-substituted analogs. In pharmaceutical intermediate synthesis, particularly for oxybuprocaine, the 3-butoxy group is essential for the local anesthetic's pharmacokinetic profile, while the 4-nitro group serves as a precursor for reduction to the 4-amino moiety required for bioactivity [2]. Replacing this compound with a different regioisomer or lacking either functional group would yield an entirely different product unsuitable for the intended pharmaceutical application [3].

Quantitative Differentiation Evidence for 3-Butoxy-4-nitrobenzoyl Chloride (CAS 23442-21-9)


Physical State and Handling: Liquid Form at Ambient Conditions

3-Butoxy-4-nitrobenzoyl chloride exists as a liquid at ambient temperature, distinguishing it from the solid crystalline nature of 4-nitrobenzoyl chloride (mp 72-74°C) and benzoyl chloride (mp -1°C) [1]. This physical state difference directly impacts handling, metering, and dosing in continuous flow or large-scale batch processes .

Physical Property Handling Process Chemistry

Molecular Design for Oxybuprocaine Synthesis: Regiochemistry Dictates Downstream Utility

The specific 3-butoxy-4-nitro substitution pattern of 3-butoxy-4-nitrobenzoyl chloride is essential for the synthesis of oxybuprocaine (benoxinate) [1]. The compound serves as the direct acylating agent for 2-(diethylamino)ethanol, forming the ester linkage of the local anesthetic. The 3-butoxy group enhances lipophilicity for membrane penetration, while the 4-nitro group is subsequently reduced to the 4-amino moiety critical for sodium channel blockade [2]. Alternative regioisomers (e.g., 4-butoxy-3-nitrobenzoyl chloride) would yield products with different pharmacological properties [3].

Pharmaceutical Intermediate Regioselectivity Local Anesthetic

Boiling Point and Distillation: Vacuum Distillation Characteristics

3-Butoxy-4-nitrobenzoyl chloride exhibits a boiling point of 160°C at 3.4 kPa (25 mmHg) [1]. This compares favorably to 4-nitrobenzoyl chloride (bp 202-205°C at 105 mmHg, or 148-149°C at 9 mmHg) and benzoyl chloride (bp 198°C at 760 mmHg) [2]. The compound's boiling point under moderate vacuum enables purification by fractional distillation without thermal degradation concerns associated with higher-boiling analogs .

Thermal Property Purification Process Safety

Predicted Density and Molecular Volume: Solubility and Reactivity Implications

3-Butoxy-4-nitrobenzoyl chloride has a predicted density of 1.280 ± 0.06 g/cm³ . In comparison, 4-nitrobenzoyl chloride has a reported density of 1.404 g/cm³ [1]. The lower density of the target compound, attributable to the butoxy substituent, correlates with enhanced solubility in organic solvents and potentially altered reactivity due to reduced steric congestion around the acyl chloride functional group .

Physical Property Solubility Reactivity

Absence of High-Strength Differential Evidence for Thermal Stability and Reaction Kinetics

Direct comparative data for thermal stability (TGA/DSC) and reaction kinetics (rate constants for acylation, solvolysis) of 3-butoxy-4-nitrobenzoyl chloride versus closely related analogs are not available in the public literature at this time. The lack of head-to-head thermal and kinetic data limits direct quantitative comparisons. Users requiring such data for process safety or reaction optimization should request custom studies from suppliers or conduct internal assessments.

Data Gap Thermal Stability Reaction Kinetics

Optimal Application Scenarios for 3-Butoxy-4-nitrobenzoyl Chloride (CAS 23442-21-9)


Synthesis of Oxybuprocaine (Benoxinate) Hydrochloride

3-Butoxy-4-nitrobenzoyl chloride is the key acylating agent for the synthesis of oxybuprocaine (benoxinate), a widely used ophthalmic local anesthetic [1]. The compound undergoes acylation with 2-(diethylamino)ethanol to form the corresponding ester, followed by reduction of the 4-nitro group to the 4-amino moiety required for pharmacological activity [2]. The specific 3-butoxy-4-nitro substitution pattern is essential for producing the correct regioisomer; alternative acyl chlorides will yield structurally distinct products lacking the desired anesthetic properties .

Continuous Flow Acylation Processes

The liquid physical state of 3-butoxy-4-nitrobenzoyl chloride at ambient temperature makes it particularly suitable for continuous flow synthesis applications [1]. Unlike solid acyl chlorides such as 4-nitrobenzoyl chloride (mp 72-74°C) that require pre-melting or dissolution before metered addition, 3-butoxy-4-nitrobenzoyl chloride can be directly pumped and metered using standard liquid handling equipment [2]. This property simplifies reactor design, reduces solvent consumption, and enables precise stoichiometric control in multi-step flow sequences .

Synthesis of Substituted Benzamide and Benzoyl Ester Libraries

3-Butoxy-4-nitrobenzoyl chloride serves as a versatile electrophilic building block for the synthesis of substituted benzamides and benzoyl esters [1]. The electron-withdrawing nitro group activates the acyl chloride toward nucleophilic attack by amines and alcohols, while the butoxy group enhances solubility in common organic reaction media (THF, CH₂Cl₂, CHCl₃) [2]. This combination of reactivity and solubility facilitates efficient library synthesis of compounds bearing the 3-butoxy-4-nitrobenzoyl pharmacophore .

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